molecular formula C20H22F3N3O2 B2636147 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1798539-94-2

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2636147
CAS RN: 1798539-94-2
M. Wt: 393.41
InChI Key: QMLWVVSGGPERPI-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Synthesis and Antimicrobial Activity

A study by Liu et al. (2014) presents a novel class of compounds synthesized through a catalyst-free process, highlighting the potential of pyrazole derivatives in simplifying chemical syntheses under mild conditions. This approach opens pathways for developing new materials and drugs with pyrazole cores, suggesting a broader applicability of such methodologies in scientific research (Wenjing Liu et al., 2014).

Antitumor Agents and Novel PET Agents

Research by Yoshida et al. (2005) and Wang et al. (2013) explores the development of benzothiazole and pyrazole derivatives as antitumor agents and potential PET (Positron Emission Tomography) imaging agents, respectively. These studies demonstrate the therapeutic potential of pyrazole derivatives in cancer treatment and diagnostic imaging, underscoring the versatility of these compounds in medical research (Masao Yoshida et al., 2005); (Min Wang et al., 2013).

Heterocyclic Synthesis and Characterization

The synthesis and characterization of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and triazolo[1,5-c]pyrimidine derivatives by Abunada et al. (2008), as well as the synthesis of 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones by Žerovnik et al. (2010), highlight the scientific interest in creating novel heterocyclic compounds. These compounds have potential applications ranging from pharmaceuticals to advanced materials, illustrating the broad utility of pyrazole derivatives in chemical synthesis and drug development (Nada M. Abunada et al., 2008); (Darja Žerovnik et al., 2010).

Novel Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) introduces a new route to synthesize benzamide-based 5-aminopyrazoles with significant anti-influenza virus activity. This research underscores the potential of pyrazole derivatives in antiviral drug development, showcasing the importance of structural modifications in enhancing biological activity (A. Hebishy et al., 2020).

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)14-5-3-4-13(10-14)19(27)24-11-17-16-12-28-9-8-18(16)26(25-17)15-6-1-2-7-15/h3-5,10,15H,1-2,6-9,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWVVSGGPERPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

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